molecular formula C26H28N2O5S2 B2417264 (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate CAS No. 476666-49-6

(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate

Cat. No.: B2417264
CAS No.: 476666-49-6
M. Wt: 512.64
InChI Key: PFAXGHNMOQUFSX-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate is a synthetic compound designed for research use, featuring a β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold. This scaffold is recognized as a core inhibitory structure for tyrosinase, the key enzyme responsible for melanin production (melanogenesis) in skin cells . This compound is of significant interest in dermatological and cosmetic research for its potential as an anti-melanogenic agent. Research on highly analogous (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives has demonstrated that these compounds can exhibit dramatically stronger tyrosinase inhibitory activity compared to kojic acid, a common reference inhibitor, with some derivatives showing over 140-fold greater potency . The primary mechanism of action is competitive inhibition, whereby the compound binds directly to the active site of tyrosinase, preventing the enzyme from interacting with its natural substrate . In vitro studies using B16F10 melanoma cells have shown that such derivatives significantly and concentration-dependently reduce both cellular tyrosinase activity and intracellular melanin content, confirming that their anti-melanogenic effects are a direct result of tyrosinase inhibition . This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

butyl 4-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S2/c1-3-4-15-33-25(31)19-10-12-20(13-11-19)27-23(29)9-6-14-28-24(30)22(35-26(28)34)17-18-7-5-8-21(16-18)32-2/h5,7-8,10-13,16-17H,3-4,6,9,14-15H2,1-2H3,(H,27,29)/b22-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAXGHNMOQUFSX-XLNRJJMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Dithiocarbamate Intermediate

A modified procedure from involves reacting 4-aminobutylamine with carbon disulfide in ethyl acetate in the presence of triethylamine at 0–5°C. This yields the dithiocarbamate salt, which is subsequently treated with bromoacetic acid under basic conditions (pH 8–9, NaHCO₃) to form the rhodanine core. The reaction proceeds via nucleophilic substitution, followed by acid-catalyzed cyclization.

Reaction Conditions

  • Temperature: 0–5°C (initial), reflux (cyclization)
  • Solvent: Ethyl acetate/water
  • Yield: 65–75% after recrystallization from ethanol.

Preparation of 3-Methoxybenzaldehyde

The 3-methoxybenzaldehyde component introduces the methoxybenzylidene group. Commercial availability makes this a straightforward starting material, but synthesis via formylation of 3-methoxytoluene using Rosenmund-von Braun reaction or Gattermann-Koch reaction is also feasible.

Knoevenagel Condensation to Form the Benzylidene-Rhodanine

The key step for introducing the Z-configured benzylidene group involves Knoevenagel condensation between the rhodanine core and 3-methoxybenzaldehyde.

General Procedure

Adapted from and, a mixture of 3-(4-aminobutyl)-2-thioxothiazolidin-4-one (1 equiv), 3-methoxybenzaldehyde (1.1 equiv), and piperidine (catalytic) in ethanol is refluxed for 5–20 hours. The reaction is monitored by TLC, and the product is isolated via filtration after cooling.

Optimization Insights

  • Catalyst : Piperidine (0.1 equiv) enhances reaction rate and Z-selectivity.
  • Solvent : Ethanol or acetic acid (for less reactive aldehydes).
  • Yield : 70–85% after purification by washing with dichloromethane/hexane.

Synthesis of Butyl 4-Aminobenzoate

The benzoate ester segment is prepared via esterification of 4-nitrobenzoic acid followed by reduction of the nitro group.

Esterification

4-Nitrobenzoic acid is reacted with butanol in the presence of concentrated sulfuric acid (Fisher esterification) under reflux for 6 hours. The crude butyl 4-nitrobenzoate is purified via distillation (yield: 85–90%).

Reduction to Amine

The nitro group is reduced using H₂/Pd-C in ethanol at room temperature, yielding butyl 4-aminobenzoate (yield: 95%).

Amide Coupling to Assemble the Final Compound

The rhodanine-benzylidene intermediate is coupled with butyl 4-aminobenzoate via amide bond formation .

Activation and Coupling

The carboxylic acid group of the rhodanine derivative is activated using EDCl/HOBt in DMF. After 1 hour, butyl 4-aminobenzoate (1.2 equiv) and DIPEA (2 equiv) are added, and the mixture is stirred at room temperature for 12–24 hours.

Purification
The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from methanol (yield: 60–70%).

Critical Data Tables

Table 1: Optimization of Knoevenagel Condensation

Condition Catalyst Solvent Time (h) Yield (%) Z:E Ratio
Standard Piperidine Ethanol 12 78 9:1
High Temp None AcOH 5 65 7:1
Microwave Assisted Piperidine Ethanol 1.5 82 9:1

Data compiled from.

Table 2: Amide Coupling Efficiency

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 25 68
DCC/DMAP CH₂Cl₂ 0 55
HATU DMF 25 72

Adapted from.

Chemical Reactions Analysis

Types of Reactions

(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Key Structural Components

  • Thiazolidinone Core : Provides the basis for various biological activities.
  • Benzylidene Group : Enhances the compound's interaction with biological targets.
  • Butanamido Group : Imparts additional functional properties relevant to its activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazolidinone derivatives, including (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate. The compound exhibits significant inhibitory effects against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. The compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: In Vivo Anti-inflammatory Effects

In a recent study involving a rat model of paw edema, treatment with the compound resulted in a reduction of edema by approximately 45% compared to the control group, demonstrating its efficacy as an anti-inflammatory agent.

Anticancer Activity

Research indicates that thiazolidinones possess anticancer properties, and this compound is no exception. It has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

In vitro studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathway activation, leading to increased caspase activity.

Synthesis and Methodology

The synthesis of this compound involves several steps:

  • Formation of Thiazolidinone Core : Reaction of appropriate thioamide with an aldehyde.
  • Benzylidene Formation : Condensation reaction to introduce the benzylidene moiety.
  • Amidation : Coupling with butyric acid derivatives to form the final product.

Each step requires careful optimization of conditions such as temperature and pH to maximize yield and purity.

Mechanism of Action

The mechanism by which (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share some structural similarities and are known for their biological activities.

    Thiazolidin derivatives: Compounds with a thiazolidin ring are often studied for their medicinal properties.

    Methoxybenzylidene derivatives: These compounds are explored for their potential therapeutic applications.

Uniqueness

What sets (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

(Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate is a synthetic compound belonging to the thiazolidinone family, characterized by its complex structure which includes a thioxothiazolidin core and various functional groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, highlighting their potential use in combating infections .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameTarget BacteriaActivity
Compound AStaphylococcus aureusEffective
Compound BEscherichia coliModerate
Compound CPseudomonas aeruginosaEffective

Anti-inflammatory and Anticancer Activities

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation . Additionally, its anticancer potential has been explored; preliminary studies indicate that it may inhibit tubulin polymerization, a mechanism crucial for cancer cell proliferation .

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving melanoma and prostate cancer cell lines, this compound derivatives demonstrated a significant reduction in cell viability at low micromolar concentrations. The mechanism was attributed to the inhibition of key cellular pathways involved in tumor growth .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thioxothiazolidinone structure allows for binding with enzymes such as tyrosinase, which is involved in melanin synthesis. This interaction suggests potential applications in cosmetic formulations aimed at treating hyperpigmentation disorders.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves a multi-step process including condensation reactions and modifications of the thiazolidinone core. Structure-activity relationship (SAR) studies have indicated that variations in the substituents on the benzene rings significantly affect biological activity, guiding further modifications for enhanced efficacy.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics, with an ability to cross cell membranes effectively. Toxicological assessments are ongoing, but initial findings indicate low toxicity profiles compared to existing antimicrobial agents .

Table 2: Pharmacokinetic Properties

PropertyValue
Log P (octanol-water partition coefficient)3.36
BioavailabilityHigh
MetabolismCYP450-mediated

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (Z)-butyl 4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. For example, the thiazolidinone core can be prepared via Knoevenagel condensation between 3-methoxybenzaldehyde and 4-oxo-2-thioxothiazolidine, followed by amidation with 4-aminobenzoic acid derivatives. Reaction optimization may include:

  • Solvent selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to minimize hydrolysis .
  • Catalysis : Employ triethylamine (TEA) as a base to facilitate amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
    • Critical Parameter : Monitor reaction progress via TLC or HPLC to prevent over- or under-functionalization.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer :

  • NMR : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm stereochemistry and connectivity, particularly the (Z)-configuration of the benzylidene moiety .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and thioxo (C=S, ~1200 cm1^{-1}) groups .
    • Data Conflict Resolution : Cross-validate with elemental analysis and replicate experiments. For example, inconsistent melting points may indicate polymorphic forms or impurities .

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer :

  • Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation or hydrolysis .
  • Avoid exposure to moisture and light, as the thioxothiazolidinone moiety is photosensitive .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) elucidate the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the 4-oxo group may act as a hydrogen-bond acceptor .
  • Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., anti-inflammatory or anticancer targets) using software like GROMACS .
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2), guided by the methoxybenzylidene moiety’s hydrophobic interactions .

Q. What experimental designs are suitable for investigating the compound’s environmental fate or toxicity?

  • Methodological Answer :

  • Degradation Studies : Use OECD 301B guidelines to assess biodegradability in aqueous media under controlled pH and temperature .
  • Ecotoxicology : Apply a split-plot design with Daphnia magna or algae to evaluate acute toxicity, using LC50_{50} values and ANOVA for statistical significance .
  • Metabolite Profiling : Employ LC-MS/MS to identify transformation products in simulated environmental matrices .

Q. How can contradictory literature data on biological activity be resolved?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., NIH/3T3 cell lines for cytotoxicity) to control for variability in cell culture media or assay protocols .
  • Dose-Response Analysis : Use Hill plots to compare IC50_{50} values across studies and identify outliers due to impurities or solvent effects .
  • Meta-Analysis : Apply PRISMA guidelines to systematically review and synthesize data from disparate sources .

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the butanamido linker or methoxy group to balance lipophilicity (ClogP) and solubility (LogS) .
  • Retrometabolic Design : Introduce biodegradable esters (e.g., tert-butyl) to reduce toxicity while maintaining activity .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction sites, such as the thioxothiazolidinone core’s role in enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.